5-Amino-2,3-difluorobenzamide
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Overview
Description
5-Amino-2,3-difluorobenzamide: is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamide, where the benzene ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 5-Amino-2,3-difluorobenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalyzed hydrogenation reduction and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-difluorobenzamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group on another molecule.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used, with conditions involving a base to facilitate the reaction.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include N-substituted derivatives, where the amino group is replaced by an alkyl or acyl group.
Scientific Research Applications
5-Amino-2,3-difluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-2,3-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The presence of amino and difluoro groups can influence the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
5-Amino-2,4-difluorobenzamide: Similar in structure but with the difluoro groups at different positions on the benzene ring.
2,3-Difluorobenzamide: Lacks the amino group, making it less versatile in certain chemical reactions.
Uniqueness: 5-Amino-2,3-difluorobenzamide is unique due to the specific positioning of the amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
5-Amino-2,3-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzene ring with an amino group at the 5-position and two fluorine atoms at the 2 and 3 positions. This unique substitution pattern contributes to its reactivity and biological activity. The molecular formula is C7H6F2N2O, with a molecular weight of approximately 174.13 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:
- Enzyme Inhibition : The compound acts as an inhibitor or modulator of enzyme activity. Its structural features allow it to bind effectively to enzyme active sites, influencing metabolic pathways.
- Targeting FtsZ Protein : Similar compounds have shown promise as inhibitors of the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis. Inhibition of FtsZ disrupts bacterial cell division, making it a valuable target for antimicrobial development .
Antimicrobial Properties
Research indicates that derivatives of difluorobenzamides exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain derivatives against MRSA strains, demonstrating potent antibacterial effects .
- Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics, potentially reversing resistance mechanisms in bacteria .
Antiviral Activity
In addition to antimicrobial properties, this compound has been investigated for its antiviral potential:
- Hepatitis B Virus (HBV) : Benzamide derivatives have been shown to reduce cytoplasmic HBV DNA levels significantly. They promote the formation of empty capsids by interacting specifically with HBV core proteins .
Case Studies and Research Findings
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Antimicrobial Efficacy :
Compound MIC (µg/mL) Activity Against Compound 1 4 MRSA Compound 4 1 MRSA Compound 5 4 MRSA - Antiviral Activity :
Properties
Molecular Formula |
C7H6F2N2O |
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Molecular Weight |
172.13 g/mol |
IUPAC Name |
5-amino-2,3-difluorobenzamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
JQPJTHOTRNNNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)F)N |
Origin of Product |
United States |
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